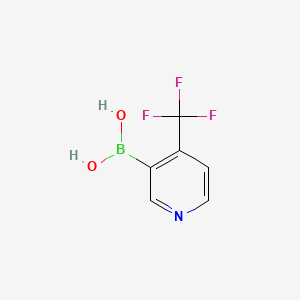

(4-(Trifluoromethyl)pyridin-3-yl)boronic acid

Description

Background and Significance in Organic Chemistry

(4-(Trifluoromethyl)pyridin-3-yl)boronic acid belongs to the organoboron compound class, characterized by a carbon-boron bond and two hydroxyl groups. The trifluoromethyl (-CF$$_3$$) substituent at the pyridine ring’s 4-position induces strong electron-withdrawing effects, enhancing the boron atom’s Lewis acidity and stabilizing intermediates in transition metal-catalyzed reactions. This electronic modulation makes the compound indispensable for:

- Constructing biaryl motifs in drug candidates

- Modifying electronic properties of organic semiconductors

- Serving as a directing group in C–H functionalization

The pyridine moiety further enables coordination to metal catalysts, facilitating regioselective transformations.

Historical Context and Development

Boronic acids were first isolated in 1860 by Frankland through zinc-mediated alkylation of boron esters. However, trifluoromethyl-substituted variants remained inaccessible until advances in lithiation-borylation methodologies in the 21st century. Key milestones include:

- 2009 : Development of iridium-catalyzed C–H borylation for electron-deficient pyridines

- 2012 : Optimization of n-butyllithium-mediated synthesis using 3-bromo-4-(trifluoromethyl)pyridine

- 2017 : Demonstration of Suzuki couplings with 2,6-bis(trifluoromethyl)pyridine-4-boronic ester

These innovations addressed previous challenges in synthesizing sterically hindered, electron-poor boronic acids.

Position in the Field of Boronic Acid Chemistry

Compared to conventional arylboronic acids, this compound exhibits:

This combination enables couplings with aryl chlorides and heteroarenes that typically resist reaction with simpler boronic acids.

Research Objectives and Scope

This article systematically reviews:

- Synthetic routes to this compound

- Structural and electronic properties influencing reactivity

- Applications in pharmaceutical and materials chemistry

- Comparative analysis with related trifluoromethylpyridylboronic isomers

Properties

IUPAC Name |

[4-(trifluoromethyl)pyridin-3-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BF3NO2/c8-6(9,10)4-1-2-11-3-5(4)7(12)13/h1-3,12-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPOLKFXETWUREM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CN=C1)C(F)(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30660277 | |

| Record name | [4-(Trifluoromethyl)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30660277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

947533-41-7 | |

| Record name | [4-(Trifluoromethyl)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30660277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Trifluoromethyl)pyridin-3-yl)boronic acid typically involves the following steps:

Boronic Acid Formation: : The starting material, 4-(trifluoromethyl)pyridine, undergoes a reaction with a boronic acid derivative, such as boronic acid esters or boronic acids, under specific conditions.

Purification: : The resulting boronic acid derivative is purified through recrystallization or chromatographic techniques to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of This compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may also include the use of continuous flow reactors and automated systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(4-(Trifluoromethyl)pyridin-3-yl)boronic acid: is primarily used in cross-coupling reactions, such as:

Suzuki-Miyaura Coupling: : This reaction involves the coupling of the boronic acid derivative with an aryl or vinyl halide in the presence of a palladium catalyst.

Miyaura Borylation: : This reaction involves the borylation of aryl halides or triflates using the boronic acid derivative.

Common Reagents and Conditions

Palladium Catalysts: : Commonly used catalysts include palladium(II) acetate (Pd(OAc)2) and palladium(0) complexes.

Bases: : Bases such as sodium carbonate (Na2CO3) or potassium phosphate (K3PO4) are used to facilitate the reaction.

Solvents: : Organic solvents like toluene, tetrahydrofuran (THF), or water are employed.

Major Products Formed

The major products formed from these reactions include biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Development:

The compound is being explored as a building block for novel pharmaceuticals due to its ability to modulate protein-protein interactions, which are critical in various disease mechanisms including cancer and neurodegenerative disorders. The trifluoromethyl group can enhance the potency and metabolic stability of drug candidates, thereby improving their therapeutic efficacy.

2. Targeting Specific Biological Pathways:

Research indicates that (4-(Trifluoromethyl)pyridin-3-yl)boronic acid may be effective in developing drugs that target specific biological pathways. For instance, studies have shown that compounds with similar structures can inhibit cyclin-dependent kinases involved in cancer progression, suggesting a potential role for this compound in targeted cancer therapies .

Synthetic Methodologies

1. Suzuki-Miyaura Cross-Coupling Reactions:

this compound is particularly valuable in Suzuki-Miyaura reactions where it forms carbon-carbon bonds with various aryl or vinyl halides in the presence of palladium catalysts. This reaction is crucial for synthesizing complex molecules that are often used in pharmaceuticals and agrochemicals .

2. Boronic Acid Mannich Reaction:

The compound can also participate in Boronic Acid Mannich reactions, which allow for the formation of carbon-nitrogen bonds. This versatility makes it an important intermediate in the synthesis of diverse chemical entities.

Biochemical Interactions

1. Modulation of Enzyme Activity:

The boronic acid moiety allows this compound to interact with diols and other nucleophiles, forming reversible covalent bonds that can modulate enzyme activity. This property is exploited in biochemical assays and drug development to study enzyme kinetics and inhibition mechanisms .

2. Cellular Effects:

Research has demonstrated that this compound can influence cellular processes by altering signaling pathways and gene expression. Its ability to form covalent bonds with biomolecules enables it to act as an inhibitor or activator of specific enzymes, thereby impacting various cellular functions .

Case Study 1: Anticancer Activity

A study focused on the anticancer properties of this compound derivatives revealed promising results against colorectal cancer cell lines. The derivatives exhibited selective inhibition of cyclin-dependent kinase CDK8, highlighting the potential therapeutic applications of this compound in oncology .

Case Study 2: Synthetic Applications

In a series of experiments aimed at developing new synthetic routes for complex organic molecules, this compound was utilized as a key intermediate. The successful application of this compound in various coupling reactions illustrated its importance in modern synthetic chemistry .

Mechanism of Action

The mechanism by which (4-(Trifluoromethyl)pyridin-3-yl)boronic acid exerts its effects involves its participation in cross-coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, followed by the formation of a new carbon-carbon bond with the aryl or vinyl halide. This process is facilitated by the presence of a base and an appropriate solvent.

Comparison with Similar Compounds

Positional Isomers and Substituent Effects

Key Analogs :

(6-(Trifluoromethyl)pyridin-3-yl)boronic acid (CAS: 868662-36-6, Similarity: 0.59): Differs in the -CF₃ group position (6 vs. 4 on pyridine), altering electronic distribution and steric interactions .

(5-(Trifluoromethyl)pyridin-2-yl)boronic acid (CAS: 1162257-58-0, Similarity: 0.92): The -CF₃ group at the 5-position and boronic acid at the 2-position create distinct regioselectivity in coupling reactions .

Reactivity Differences :

- Electronic Effects : The -CF₃ group at the 4-position (target compound) provides stronger electron-withdrawing effects compared to 6-position analogs, accelerating oxidative addition in palladium-catalyzed reactions .

- Steric Hindrance : 3-Pyridinyl boronic acids generally exhibit lower steric hindrance than 2-substituted analogs, improving coupling efficiency with bulky substrates .

Substituted Pyridine Boronic Acids

Examples :

- (2-Propoxy-5-(trifluoromethyl)pyridin-3-yl)boronic acid (CAS: N/A): The 2-propoxy group increases solubility in polar solvents but reduces reactivity due to steric bulk .

- (4-Methyl-6-(trifluoromethyl)pyridin-3-yl)boronic acid (CAS: 2225169-21-9): Methyl substitution at the 4-position enhances stability but may hinder cross-coupling yields .

Performance in Suzuki Reactions :

Key Insight : Substituted pyridinyl boronic acids with electron-withdrawing groups (-CF₃) generally yield higher coupling efficiencies compared to electron-donating groups (e.g., -OCH₃) .

Kinase Inhibitors

- (6-Acetamidopyridin-3-yl)boronic acid was used in synthesizing MNK inhibitors (51% yield), demonstrating the versatility of pyridinyl boronic acids in targeted therapies .

Physicochemical Properties and Stability

Biological Activity

(4-(Trifluoromethyl)pyridin-3-yl)boronic acid is a boronic acid derivative characterized by the presence of a trifluoromethyl group on the pyridine ring. This compound has garnered attention in medicinal chemistry due to its unique structural features, which enhance its biological activity and potential therapeutic applications. The trifluoromethyl group significantly increases lipophilicity and metabolic stability, while the boronic acid moiety is known for forming reversible covalent bonds with diols, making it useful in various biochemical applications.

Synthesis and Structure-Activity Relationship

The synthesis of this compound typically involves the Suzuki-Miyaura cross-coupling reaction, which allows for the formation of complex organic molecules with high precision. The structure-activity relationship (SAR) studies indicate that modifications to the pyridine ring and the boronic acid group can significantly influence biological activity.

| Compound | Structural Features | Biological Activity |

|---|---|---|

| 4-Methylpyridin-3-boronic acid | Methyl group on pyridine | Lower lipophilicity; reduced potency |

| 6-Trifluoromethylpyridin-3-boronic acid | Trifluoromethyl group on pyridine | Similar reactivity; enhanced selectivity |

| 2-Pyridylboronic acid | Boronic acid at 2-position | Different reactivity; less effective in certain assays |

| 3-Pyridylboronic acid | Boronic acid at 3-position | Comparable activity but distinct biological effects |

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

- Anticancer Activity : Compounds with similar structures have shown potential in inhibiting cancer cell proliferation by targeting specific signaling pathways. For instance, derivatives have been tested against various cancer cell lines, demonstrating IC50 values in the low micromolar range, suggesting significant antiproliferative effects .

- Antibacterial Properties : Studies have reported that certain analogs exhibit antibacterial activity without rapid cytotoxic responses in human cells. This is particularly relevant for compounds designed to inhibit bacterial enzymes critical for cell viability .

- Antimycobacterial Activity : Some derivatives have shown promising results against Mycobacterium tuberculosis in preclinical models, indicating potential for treating tuberculosis .

Anticancer Efficacy

In a study evaluating the efficacy of this compound derivatives against colon cancer cells (HCT116), several compounds were identified as potent inhibitors of cell growth. The most effective compound exhibited an IC50 value of 0.64 μM, highlighting its potential as a therapeutic agent in cancer treatment .

Antibacterial Activity

A recent investigation into the antibacterial properties of related compounds revealed that they could inhibit Sfp-PPTase, an enzyme essential for bacterial virulence. One compound demonstrated submicromolar inhibition with no significant cytotoxic effects on human cells, suggesting a selective mechanism that could be exploited for antibiotic development .

Q & A

Q. What are the typical reaction conditions for Suzuki-Miyaura couplings involving (4-(Trifluoromethyl)pyridin-3-yl)boronic acid?

This boronic acid is frequently used in palladium-catalyzed cross-couplings to synthesize trifluoromethyl-substituted heterocycles. Key conditions include:

- Catalysts : Pd(PPh₃)₄ or similar Pd sources (e.g., in dioxane/water systems) .

- Bases : Tripotassium phosphate (K₃PO₄) or sodium hydroxide (NaOH), depending on substrate reactivity .

- Solvents : Ethanol/water mixtures or dioxane/water for biphasic systems .

- Temperature : Often heated to 90–120°C for efficient coupling .

Example Reaction :

| Substrate | Catalyst | Base | Solvent | Product (LCMS m/z) | Reference |

|---|---|---|---|---|---|

| 4-Iodo-2-(trifluoromethyl)pyrimidine-5-carboxylic acid ethyl ester | Pd(PPh₃)₄ | NaOH | Ethanol/water | 366 [M+H]+ |

Q. How is this compound characterized in synthetic protocols?

Analytical methods focus on confirming structural integrity and reaction completion:

- LCMS : Monitors molecular ion peaks (e.g., m/z 338 [M+H]+ for carboxylic acid derivatives) .

- HPLC : Retention times (e.g., 1.26 minutes under SMD-TFA05 conditions) assess purity .

- Workup : Acid-base extraction (e.g., 1 N HCl) followed by ethyl acetate isolation .

Advanced Questions

Q. How does the trifluoromethyl group influence the reactivity of this boronic acid in cross-couplings?

The electron-withdrawing trifluoromethyl group:

- Enhances Electrophilicity : Activates the pyridine ring for coupling with electron-rich aryl halides.

- Steric Effects : May reduce coupling efficiency with bulky substrates, necessitating optimized Pd catalysts (e.g., PdCl₂(dppf)) .

- Stability : The CF₃ group stabilizes intermediates, as seen in high two-step yields (91%) for propanoate derivatives .

Q. What are common side reactions or byproducts, and how can they be mitigated?

- Protodeboronation : Occurs under acidic conditions; use neutral or weakly basic solvents (e.g., THF/H₂O) .

- Homocoupling : Minimized by degassing solvents to exclude oxygen and using excess aryl halide .

- Byproduct Table :

| Byproduct | Mitigation Strategy | Reference |

|---|---|---|

| Boronic acid dimer | Use anhydrous solvents and fresh reagents | |

| Incomplete coupling | Increase catalyst loading or temperature |

Q. How can reaction conditions be optimized for challenging substrates?

- Catalyst Screening : Test Pd(OAc)₂ with ligand systems (e.g., SPhos) for sterically hindered substrates.

- Base Selection : Strong bases (K₃PO₄) for less reactive aryl chlorides; milder bases (Na₂CO₃) for bromides .

- Solvent Effects : Polar aprotic solvents (DMF) improve solubility for hydrophobic substrates .

Q. What role does this boronic acid play in medicinal chemistry applications?

It serves as a key intermediate in synthesizing trifluoromethylated drug candidates:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.